REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH:16](SC)[C:17]([N:19]([CH3:21])[CH3:20])=[O:18]>O1CCCC1.[Ni]>[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:16][C:17]([N:19]([CH3:20])[CH3:21])=[O:18]
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Name
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2-amino-3-benzoyl-α-(methylthio)-N,N-dimethylphenylacetamide
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Quantity
|
33 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)C(C(=O)N(C)C)SC
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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240 g
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Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
|
CUSTOM
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Details
|
The residue was crystallized from isopropyl alcohol
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.2 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |